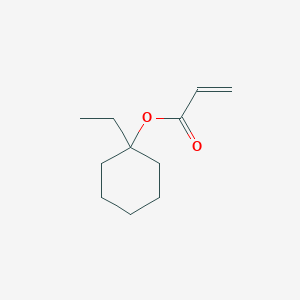
2-Propenoic acid, 1-ethylcyclohexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Propenoic acid, 1-ethylcyclohexyl ester” is a chemical compound with the molecular formula C11H18O2 . It is used for industrial purposes .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 1-ethylcyclohexyl ester” consists of 11 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a 3D molecular model or a detailed structural diagram.Applications De Recherche Scientifique
Stereocontrolled Synthesis
A notable application in scientific research involving 2-Propenoic acid, 1-ethylcyclohexyl ester, is its use in the stereocontrolled synthesis of enantiomers of phaseic acid and its methyl ester. This process starts from ethyl (1 R, 2 S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate, employing 6-Oxabicyclo[3.2.1]octenone as a key intermediate. The addition of a side chain and subsequent transformations yield optically pure phaseic acid and methyl phaseate (Kitahara, Touhara, Watanabe, & Mori, 1989).
Novel RO-BH2 Intermediate Characterization
Research has shown the unusual reduction of aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the propenoic acid ethyl ester. This study was significant for proving the presence of an intermediate containing a cyclic O-BH2 ← O═C< moiety, utilizing innovative NMR techniques for unambiguous characterization (Islam, Ahmad, Liu, Försterling, & Hossain, 2008).
Glycopeptide Isolation and Oxidation
Another research application involves the isolation of glycopeptides from hen's-egg albumin and their oxidation by periodate. This process demonstrated the presence of cyclohexyl propionate and other cyclohexyl esters as oxidation products, shedding light on the potential structures of docosahexaenoic acid (Fletcher, Marks, Marshall, & Neuberger, 1963).
Antimicrobial and Antioxidant Properties
Phenolic acids alkyl esters, including methyl, ethyl, propyl, butyl, and hexyl, have been prepared and investigated for their antimicrobial and antioxidant activities. The study found that butyl esters of phenolic acids exhibited higher inhibitory activity than methyl esters, with certain alkyl esters of caffeic acid showing the highest antioxidant activity (Merkl, Hrádková, Filip, & Šmidrkal, 2018).
Biological Impact of Phthalates
Research on esters of phthalic acid, including their use to improve the plasticity of industrial polymers, has highlighted their extensive exposure to humans and the environment. Studies on cytotoxicity, endocrine disruption, and other effects mediated by various phthalates like DEHP and DEP have underscored the importance of understanding the biological impacts of these substances (Mankidy, Wiseman, Ma, & Giesy, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(1-ethylcyclohexyl) prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h3H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWURGDTWUGDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2663980.png)
![[2-Amino-2-(4-methoxyphenyl)ethyl]dimethylamine](/img/structure/B2663981.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663986.png)
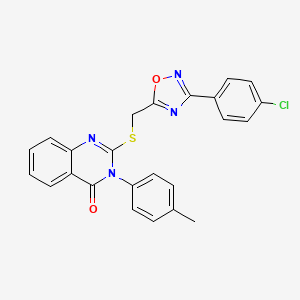
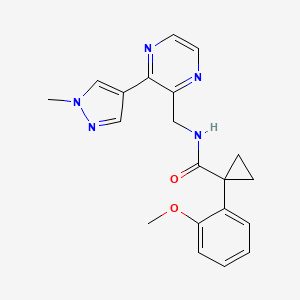
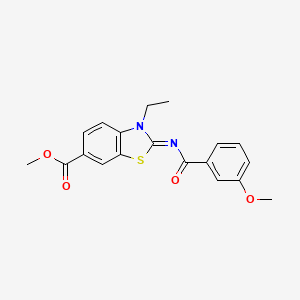
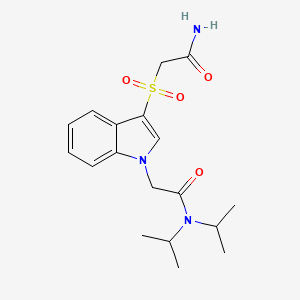
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)
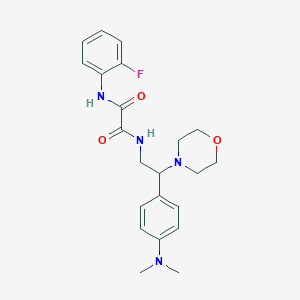
![(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2663998.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)
